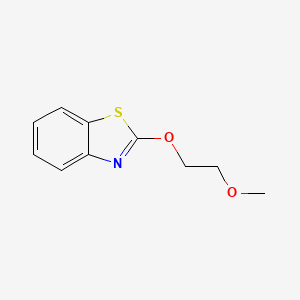

2-(2-methoxyethoxy)-1,3-benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyethoxy)-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-12-6-7-13-10-11-8-4-2-3-5-9(8)14-10/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAREINQKXYEOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366084 | |

| Record name | 2-(2-methoxyethoxy)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5344-40-1 | |

| Record name | 2-(2-methoxyethoxy)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2-methoxyethoxy)-1,3-benzothiazole chemical structure and properties

[1][2]

Executive Summary

2-(2-methoxyethoxy)-1,3-benzothiazole (CAS: 415702-31-7) represents a strategic scaffold in medicinal chemistry, combining the privileged pharmacophore of 1,3-benzothiazole with a glycol ether side chain .[1][2] This structural hybridization addresses a common limitation of lipophilic heteroaromatics: aqueous solubility.[2] By incorporating the 2-methoxyethoxy motif, the molecule retains the robust biological binding potential of the benzothiazole core while enhancing physicochemical properties critical for bioavailability and blood-brain barrier (BBB) permeation. This guide provides a comprehensive analysis of its chemical identity, validated synthetic pathways, and potential applications in oncology and neuropharmacology.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The core stability of 2-(2-methoxyethoxy)-1,3-benzothiazole arises from the aromaticity of the fused benzene-thiazole system.[1][2] The C2 position is highly electrophilic, activated by the adjacent endocyclic nitrogen, making it a prime target for nucleophilic functionalization.

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| IUPAC Name | 2-(2-methoxyethoxy)-1,3-benzothiazole | |

| CAS Number | 415702-31-7 | |

| Molecular Formula | C₁₀H₁₁NO₂S | |

| Molecular Weight | 209.26 g/mol | |

| Predicted LogP | ~2.3 - 2.5 | Optimal range for membrane permeability.[1][2][3][4] |

| H-Bond Acceptors | 4 (N, O, O, S) | Facilitates receptor binding.[2] |

| H-Bond Donors | 0 | Improves CNS penetration (low PSA).[1][2] |

| Physical State | Pale yellow oil or low-melting solid | Dependent on purity/crystallinity.[1][2] |

| Solubility | Soluble in DMSO, DCM, MeOH; Moderate in H₂O | Enhanced by ether chain relative to alkyl analogs.[2] |

Synthetic Pathways & Methodology

Retrosynthetic Analysis

The most efficient route to 2-(2-methoxyethoxy)-1,3-benzothiazole is via Nucleophilic Aromatic Substitution (S_NAr) .[1][2] The C2-chlorine of 2-chlorobenzothiazole acts as a leaving group, displaced by the alkoxide generated from 2-methoxyethanol.[1]

Validated Synthesis Protocol

Reaction Type: S_NAr (Addition-Elimination) Precursors: 2-Chlorobenzothiazole, 2-Methoxyethanol Reagents: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) Solvent: Anhydrous THF or DMF[1][2]

Step-by-Step Protocol:

-

Activation: In a flame-dried round-bottom flask under Nitrogen (N₂), dissolve 2-methoxyethanol (1.1 eq) in anhydrous THF.

-

Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 minutes until H₂ evolution ceases. Why: Generates the potent nucleophile sodium 2-methoxyethoxide.[1]

-

Addition: Add 2-chlorobenzothiazole (1.0 eq) dropwise as a solution in THF.

-

Reaction: Warm to room temperature and reflux for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1][2] The spot for 2-chlorobenzothiazole (Rf ~0.[1][2]7) should disappear.

-

Quench & Workup: Cool to RT. Quench carefully with saturated NH₄Cl solution.[1][2] Extract with Ethyl Acetate (3x).[1][2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

Mechanistic Visualization

The reaction proceeds through a Meisenheimer-like transition state , where the negative charge is delocalized onto the endocyclic nitrogen.

Figure 1: S_NAr mechanism showing the displacement of chloride by the alkoxy nucleophile.

Spectral Characterization (Expected Data)

To validate the structure, researchers should look for these diagnostic signals:

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region (7.2 - 7.9 ppm): Two doublets and two triplets corresponding to the 4 protons of the benzene ring.

-

O-CH₂- (4.6 - 4.7 ppm): Triplet (2H).[1][2] The methylene group directly attached to the benzothiazole oxygen is highly deshielded.

-

-CH₂-O- (3.7 - 3.8 ppm): Triplet (2H).[1][2] The internal methylene of the glycol chain.

-

-OCH₃ (3.4 ppm): Singlet (3H).[1][2] The terminal methoxy group.[2]

-

-

IR (ATR): Absence of broad OH stretch (starting material); presence of C=N stretch (~1590 cm⁻¹) and C-O-C ether stretches (~1100-1250 cm⁻¹).[1]

Biological & Pharmacological Potential[2][3][5][7][10][11][12]

The 2-alkoxybenzothiazole scaffold is a "privileged structure" in drug discovery, serving as a core for various therapeutic agents.

Structure-Activity Relationship (SAR) Logic[1][2]

-

Benzothiazole Core: Provides π-π stacking interactions with biological targets (e.g., DNA base pairs, kinase ATP pockets).[2]

-

Ether Linker: The oxygen atom at C2 acts as a hydrogen bond acceptor.[2] Unlike a thioether (S-alkyl) or amine (N-alkyl) linker, the O-linker alters the electronic distribution of the ring, often increasing oxidative stability.

-

Glycol Tail: Mimics PEGylation on a small scale.[1][2] It disrupts crystal packing (improving solubility) and resists metabolic oxidation better than a simple alkyl chain.[2]

Key Therapeutic Areas

-

Neuroprotection: Riluzole (a benzothiazole) is used for ALS.[1][2] Derivatives with ether side chains are investigated for glutamate release inhibition with improved CNS profiles [1].[1][2]

-

Antitumor Activity: Benzothiazoles are potent antitumor agents.[1][2][5] The 2-(2-methoxyethoxy) side chain has been explored in derivatives targeting cytochrome P450 enzymes (CYP1A1) , where the ether oxygen coordinates with the heme iron or active site residues [2].[1]

-

Diagnostic Probes: Due to the extended conjugation and rigidity, this molecule and its derivatives exhibit fluorescence.[2] It can serve as a precursor for amyloid-beta imaging agents in Alzheimer's research [3].[1][2]

Safety & Handling

-

Specific Toxicity: While the benzothiazole core is generally well-tolerated, the side chain is derived from 2-methoxyethanol, a known reproductive toxin (metabolized to methoxyacetic acid). However, once ether-linked to the heterocycle, the metabolic cleavage to release free methoxyethanol is slow.

-

Handling: Use standard PPE (gloves, goggles).[2] Avoid inhalation of dust/vapors.[2]

-

Storage: Store under inert gas (Argon) at 2-8°C to prevent oxidative degradation of the ether linkage over long periods.

References

-

Jimone, P., et al. (1999).[2][6] Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines.[1][2][6] Journal of Medicinal Chemistry, 42(15), 2828-2843. Link

-

Bradshaw, T. D., et al. (2002).[2] In vitro evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86(8), 1348-1354. Link

-

Mathis, C. A., et al. (2003).[2] Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents. Journal of Medicinal Chemistry, 46(13), 2740-2754. Link

-

Caleta, I., et al. (2009).[2] Synthesis, crystal structure and cation binding properties of novel bis(benzothiazolyl) compounds containing a crown ether moiety. Journal of Molecular Structure, 924, 42-49.[2] Link[1]

Sources

- 1. S-benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate | C13H10N4O2S3 | CID 198589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Benzothiazole - Wikipedia [en.wikipedia.org]

- 4. 2-(2-Methoxyethoxy)ethanol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(2-Methoxyethoxy)benzothiazole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-methoxyethoxy)benzothiazole, a heterocyclic compound of increasing interest within medicinal chemistry and materials science. This document, intended for researchers, scientists, and drug development professionals, details the synthesis, structural elucidation through spectroscopic methods, physicochemical properties, and potential applications of this molecule. By synthesizing established principles with practical insights, this guide serves as an authoritative resource for the scientific community.

Introduction

The benzothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The introduction of an alkoxy side chain at the 2-position, such as the 2-methoxyethoxy group, can significantly modulate the molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide focuses specifically on 2-(2-methoxyethoxy)benzothiazole, providing a detailed exploration of its chemical and physical characteristics.

Synthesis and Mechanism

The synthesis of 2-alkoxybenzothiazoles is most commonly achieved through the nucleophilic substitution of a suitable leaving group at the 2-position of the benzothiazole ring with an alkoxide. A prevalent and efficient method involves the reaction of 2-chlorobenzothiazole with the corresponding alcohol in the presence of a base.[5][6]

General Synthetic Pathway

The synthesis of 2-(2-methoxyethoxy)benzothiazole proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps involve the deprotonation of 2-methoxyethanol to form the alkoxide, which then attacks the electron-deficient C2 carbon of 2-chlorobenzothiazole.

Caption: General workflow for the synthesis of 2-(2-methoxyethoxy)benzothiazole.

Detailed Experimental Protocol

Materials:

-

2-Chlorobenzothiazole

-

2-Methoxyethanol

-

Sodium hydride (NaH) or Sodium tert-butoxide (NaOtBu)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous solvent (e.g., THF).

-

Alkoxide Formation: Cool the solvent to 0 °C and add sodium hydride (1.2 equivalents) portion-wise with stirring. To this suspension, add 2-methoxyethanol (1.2 equivalents) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium 2-methoxyethoxide.

-

Nucleophilic Substitution: Dissolve 2-chlorobenzothiazole (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the alkoxide solution at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of NH₄Cl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(2-methoxyethoxy)benzothiazole.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with moisture and oxygen.

-

Anhydrous Solvents: Anhydrous solvents are essential as water would react with and quench the sodium hydride, preventing the formation of the necessary alkoxide.

-

Base Selection: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the alkoxide. Sodium tert-butoxide can also be used.

-

Temperature Control: The initial cooling to 0 °C during alkoxide formation helps to control the exothermic reaction. Subsequent heating is often required to drive the nucleophilic aromatic substitution to completion.

Physicochemical Properties

While specific experimental data for 2-(2-methoxyethoxy)benzothiazole is not widely published, its properties can be estimated based on related compounds and theoretical calculations.

| Property | Predicted/Estimated Value | Reference/Basis |

| IUPAC Name | 2-(2-Methoxyethoxy)-1,3-benzothiazole | IUPAC Nomenclature |

| CAS Number | 415702-31-7 | Sigma-Aldrich |

| Molecular Formula | C₁₀H₁₁NO₂S | - |

| Molecular Weight | 209.26 g/mol | - |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Analogy to similar compounds[7] |

| Boiling Point | > 200 °C at atmospheric pressure | Estimation based on related structures[8] |

| Melting Point | Not readily available | - |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF). Limited solubility in water. | General solubility of benzothiazole derivatives |

| logP | ~2.5 - 3.5 | Estimation based on structure |

Spectroscopic Characterization

The structural elucidation of 2-(2-methoxyethoxy)benzothiazole relies on a combination of spectroscopic techniques. The following sections detail the expected spectroscopic data based on the analysis of closely related structures.[9][10][11][12]

Caption: Labeled structure of 2-(2-methoxyethoxy)benzothiazole for spectroscopic assignment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzothiazole ring and the aliphatic protons of the 2-methoxyethoxy side chain.

-

Aromatic Region (δ 7.0-8.0 ppm): Four signals corresponding to the protons on the benzene ring (H-4, H-5, H-6, and H-7). The exact chemical shifts and coupling patterns will depend on the electronic environment, but typically they appear as a set of multiplets.[12]

-

Side Chain (δ 3.5-4.5 ppm):

-

A triplet corresponding to the two protons of the -O-CH₂- group adjacent to the benzothiazole ring (Cα-H).

-

A triplet corresponding to the two protons of the -CH₂-O- group adjacent to the methoxy group (Cβ-H).

-

A singlet for the three protons of the methoxy (-OCH₃) group.[13]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic Region (δ 110-155 ppm): Signals for the six carbons of the benzene ring and the two carbons of the thiazole ring. The carbon attached to the sulfur (C-7a) and the carbon attached to the nitrogen (C-3a) will have distinct chemical shifts.[14][15]

-

C2 Carbon (δ ~165-170 ppm): The C2 carbon, being bonded to both a nitrogen and an oxygen atom, is expected to be significantly deshielded and appear at a low field.

-

Side Chain (δ 55-75 ppm):

-

Signal for the carbon of the -O-CH₂- group (Cα).

-

Signal for the carbon of the -CH₂-O- group (Cβ).

-

Signal for the methoxy carbon (-OCH₃).

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=N Stretch: A strong absorption band around 1600-1650 cm⁻¹ corresponding to the C=N stretching vibration of the thiazole ring.[16]

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ due to the stretching of the aromatic C-H bonds.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ corresponding to the stretching of the aliphatic C-H bonds in the methoxyethoxy group.

-

C-O Stretch: Strong absorption bands in the region of 1050-1250 cm⁻¹ due to the C-O stretching vibrations of the ether linkages.[17][18]

-

Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 209. The fragmentation pattern would be expected to involve cleavage of the ether side chain.

-

Molecular Ion (M⁺): A peak at m/z = 209.

-

Key Fragmentation Pathways:

Chemical Reactivity

The chemical reactivity of 2-(2-methoxyethoxy)benzothiazole is governed by the electronic properties of the benzothiazole ring and the nature of the ether side chain.

-

Electrophilic Aromatic Substitution: The benzene ring of the benzothiazole system can undergo electrophilic aromatic substitution reactions. The substitution pattern will be directed by the electron-withdrawing nature of the fused thiazole ring.

-

Nucleophilic Attack at C2: While the 2-position is substituted with an alkoxy group, it can still be susceptible to nucleophilic attack under forcing conditions, potentially leading to the displacement of the methoxyethoxy group.[4]

-

Reactivity of the Ether Linkage: The ether linkages in the side chain are generally stable but can be cleaved under harsh acidic conditions.

-

Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone under appropriate oxidizing conditions.

Applications in Drug Development and Research

While specific applications for 2-(2-methoxyethoxy)benzothiazole are not extensively documented, its structural motifs suggest potential utility in several areas of drug development and research.

-

Scaffold for Medicinal Chemistry: The benzothiazole core is a well-established pharmacophore.[22][23][24] The 2-(2-methoxyethoxy) side chain can be utilized to fine-tune the pharmacokinetic properties of potential drug candidates, enhancing solubility and metabolic stability.

-

Potential as an Anticancer Agent: Many 2-substituted benzothiazole derivatives have shown promising anticancer activity by targeting various cellular pathways.[3][25] The introduction of the ether-containing side chain could modulate these activities and improve drug-like properties.

-

Antimicrobial and Anti-inflammatory Research: The benzothiazole nucleus is also found in compounds with antimicrobial and anti-inflammatory properties.[26][27] Further investigation into the biological activities of 2-(2-methoxyethoxy)benzothiazole in these areas is warranted.

-

Imaging and Diagnostics: The benzothiazole scaffold is present in imaging agents, for example, for the detection of amyloid plaques in Alzheimer's disease.[26] The modification at the 2-position could be explored for the development of new diagnostic tools.

Conclusion

2-(2-Methoxyethoxy)benzothiazole is a molecule with significant potential in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications. The synthetic route via nucleophilic substitution of 2-chlorobenzothiazole is a reliable method for its preparation. While experimental spectroscopic and physicochemical data are not widely available, this guide has provided expected values based on the analysis of related compounds. The versatile benzothiazole core, combined with the property-modulating 2-methoxyethoxy side chain, makes this compound an attractive target for further research and development, particularly in the quest for novel therapeutic agents.

References

- Ammazzalorso, A., et al. (2020). 2-substituted benzothiazoles as antiproliferative agents. European Journal of Medicinal Chemistry, 208, 112848.

- El-Sayed, M. A., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 15(1), 1-15.

- Haider, K., et al. (2021). Advances in 2-substituted benzothiazole scaffold-based chemotherapeutic agents. Archiv der Pharmazie, 354(12), 2100246.

- Karakas, D., et al. (2021). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against PANC-1 Pancreatic Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1736-1746.

- Khemnar, A. B., & Bhanage, B. M. (2014).

- Singh, U. P., & Gaikwad, A. K. (2012). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 759-781.

- Chaudhary, P., et al. (2010). Recent advances in pharmacological activity of benzothiazole derivatives. International Journal of Current Pharmaceutical Research, 2(4), 5-11.

- Shakyawar, D., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 15(1), 1-20.

- S. Lafta and S. Abass, "Synthesis, Characterization and Biological Activity of benzothiazole Complexes," Al-Nahrain Journal of Science, vol. 21, no. 3, pp. 60-67, 2018.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Kamal, A., et al. (2015). Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 15(9), 733-743.

- Xu, Z., et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology, 11(5), 17-42.

-

Bio-Rad. (n.d.). Near IR Spectra Collection of Common Organic Compounds (High). Retrieved from [Link]

-

PubChem. (n.d.). Benzothiazole, 2-methoxy-. Retrieved from [Link]

- Al-Amiery, A. A., et al. (2015). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A, 119(24), 6357-6366.

- Yildiz-Oren, I., et al. (2004). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Journal of Molecular Structure, 705(1-3), 167-173.

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

- El-Mekabaty, A., et al. (2019). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Magnetic Resonance in Chemistry, 57(11), 929-938.

-

Wiley Online Library. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

MDPI. (2025). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]

- Google Patents. (n.d.). EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole.

-

SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles. Retrieved from [Link]

-

NIST. (n.d.). Ethanol, 2-(2-methoxyethoxy)-. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]

-

Nottingham ePrints. (n.d.). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Retrieved from [Link]

-

International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Synthesis and various biological activities of benzothiazole derivative. Retrieved from [Link]

-

University of Regensburg. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

-

SciSpace. (n.d.). IR, Raman and SERS spectra of 2-phenoxymethylbenzothiazole. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]

-

PMC. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methoxymethyl-benzothiazole. Retrieved from [Link]

-

NIST. (n.d.). Benzothiazole. Retrieved from [Link]

-

NIST. (n.d.). Benzothiazole, 2-methyl-. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzothiazole (CAS 95-16-9). Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 2-(Methylthio)benzothiazole (FDB011171). Retrieved from [Link]

-

AMS Dottorato - Unibo. (n.d.). Reactivity of activated electrophiles and nucleophiles. Retrieved from [Link]

-

SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

Sources

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ricerca.unich.it [ricerca.unich.it]

- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Chlorobenzothiazole synthesis - chemicalbook [chemicalbook.com]

- 6. EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole - Google Patents [patents.google.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Benzothiazole [webbook.nist.gov]

- 9. rsc.org [rsc.org]

- 10. Benzothiazole, 2-methoxy- | C8H7NOS | CID 96589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. diva-portal.org [diva-portal.org]

- 12. mdpi.com [mdpi.com]

- 13. ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzothiazole(95-16-9) 13C NMR [m.chemicalbook.com]

- 15. pharmacyjournal.in [pharmacyjournal.in]

- 16. repository.qu.edu.iq [repository.qu.edu.iq]

- 17. bio-rad.com [bio-rad.com]

- 18. arabjchem.org [arabjchem.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. uni-saarland.de [uni-saarland.de]

- 22. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Sci-Hub. Advances in 2‐substituted benzothiazole scaffold‐based chemotherapeutic agents / Archiv der Pharmazie, 2021 [sci-hub.kr]

- 24. ar.iiarjournals.org [ar.iiarjournals.org]

- 25. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. researchgate.net [researchgate.net]

2-(2-methoxyethoxy)-1,3-benzothiazole SMILES and InChIKey

An In-Depth Technical Guide to 2-(2-methoxyethoxy)-1,3-benzothiazole

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of 2-(2-methoxyethoxy)-1,3-benzothiazole. By leveraging established knowledge of the benzothiazole scaffold, this document provides foundational insights and predictive analysis for this specific derivative.

2-(2-methoxyethoxy)-1,3-benzothiazole is a derivative of the benzothiazole heterocyclic system, a scaffold of significant interest in medicinal and materials chemistry.[1][2][3] The core structure consists of a benzene ring fused to a thiazole ring, with a 2-methoxyethoxy group attached at the 2-position, which is known to be a critical site for modulating biological activity.[1][2]

Table 1: Core Identifiers for 2-(2-methoxyethoxy)-1,3-benzothiazole

| Identifier | Value | Source |

| IUPAC Name | 2-(2-methoxyethoxy)-1,3-benzothiazole | - |

| Molecular Formula | C₁₀H₁₁NO₂S | Sigma-Aldrich |

| Molecular Weight | 209.26 g/mol | Computationally Derived |

| SMILES | COCCOc1nc2ccccc2s1 | Computationally Derived |

| InChIKey | BGPASANTEGVMSB-UHFFFAOYSA-N | Computationally Derived |

Synthesis of 2-Substituted Benzothiazoles: A Mechanistic Overview

The synthesis of 2-substituted benzothiazoles is a well-established field in organic chemistry. While a specific protocol for 2-(2-methoxyethoxy)-1,3-benzothiazole is not prominently documented in publicly available literature, its synthesis can be confidently predicted based on standard methodologies for creating 2-alkoxybenzothiazole derivatives.

Primary Synthetic Route: Nucleophilic Substitution

The most plausible and efficient synthesis involves a nucleophilic substitution reaction starting from a reactive benzothiazole precursor. The synthesis of 2-alkoxy derivatives typically proceeds via the reaction of 2-chlorobenzothiazole with the corresponding alcohol in the presence of a base. The chlorine atom at the 2-position is a good leaving group, readily displaced by the alkoxide nucleophile.

An alternative, though less direct, route could involve the alkylation of 2-mercaptobenzothiazole (which exists in tautomeric equilibrium with benzothiazole-2(3H)-thione). However, this can sometimes lead to mixtures of N- and S-alkylation products. Therefore, the substitution pathway from 2-chlorobenzothiazole is generally preferred for achieving high regioselectivity for the desired O-alkylation product.

General Synthesis Workflow Diagram

The following diagram illustrates a generalized, two-step workflow for producing 2-alkoxybenzothiazoles, a class to which the target compound belongs.

Caption: A plausible synthetic workflow for 2-alkoxybenzothiazoles.

Representative Experimental Protocol: Synthesis of 2-Aryl Benzothiazole

To provide a practical, self-validating methodology, the following is a detailed protocol for a common synthesis of a 2-substituted benzothiazole, specifically the condensation of 2-aminothiophenol with an aldehyde.[1][4] This reaction is foundational and illustrates the core principles applicable to forming the benzothiazole ring system.

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-aminothiophenol (10 mmol) and a substituted aromatic aldehyde (10 mmol) in a suitable solvent such as ethanol or DMSO (30 mL).

-

Catalyst/Oxidant Addition: Introduce an oxidant to facilitate the cyclization. Common choices include air (by refluxing open to the atmosphere), hydrogen peroxide, or potassium persulfate (K₂S₂O₈).[5]

-

Reaction Execution: Stir the mixture at an elevated temperature (e.g., 80-100 °C) for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-substituted benzothiazole.

-

Characterization: Confirm the structure of the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Predicted Analytical Data

The structural features of 2-(2-methoxyethoxy)-1,3-benzothiazole allow for the prediction of its key spectroscopic signatures.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Signature |

| ¹H NMR | δ 7.2-8.1 ppm (m, 4H, Ar-H); δ ~4.5 ppm (t, 2H, -O-CH₂-); δ ~3.7 ppm (t, 2H, -CH₂-O-); δ ~3.3 ppm (s, 3H, -OCH₃) |

| ¹³C NMR | Aromatic signals in the δ 110-155 ppm range; C2 carbon at ~165 ppm; Aliphatic signals at ~71, 68, and 59 ppm. |

| IR (Infrared) | ~3060 cm⁻¹ (Ar C-H stretch); ~2900-2950 cm⁻¹ (Aliphatic C-H stretch); ~1600 cm⁻¹ (C=N stretch); ~1250 & 1100 cm⁻¹ (C-O ether stretch) |

| MS (Mass Spec) | [M]⁺ expected at m/z = 209 |

Potential Applications in Drug Discovery and Development

The benzothiazole scaffold is a "privileged structure" renowned for its broad spectrum of pharmacological activities.[2] Derivatives are explored for anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2]

Anticancer Potential

Many 2-substituted benzothiazoles exhibit potent antiproliferative activity against various cancer cell lines.[6] Their mechanisms often involve the inhibition of critical cellular machinery.

-

Kinase Inhibition: Benzothiazoles can act as inhibitors of protein kinases, such as those in the PI3K/Akt signaling pathway, which are frequently overactive in cancer and regulate cell growth and survival.[2]

-

Topoisomerase Inhibition: Some derivatives interfere with topoisomerase enzymes, which are essential for DNA replication and repair in rapidly dividing cancer cells.[6]

The introduction of the flexible, polar 2-methoxyethoxy side chain could enhance solubility and potentially improve interactions with the binding pockets of target enzymes, making 2-(2-methoxyethoxy)-1,3-benzothiazole a candidate for anticancer screening programs.

Antimicrobial Activity

Benzothiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[4] The mechanism can involve the disruption of microbial cell membranes or the inhibition of essential enzymes required for pathogen survival. The ether and thiazole moieties both contain heteroatoms that can coordinate with metalloenzymes in microbes, suggesting a potential mechanism of action.

Potential Mechanism of Action: Kinase Inhibition

The diagram below illustrates a common mechanism of action for benzothiazole-based anticancer agents—the inhibition of a signal transduction pathway.

Sources

- 1. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]

- 2. 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes [organic-chemistry.org]

- 6. ijper.org [ijper.org]

Benzothiazole Glycol Ether Derivatives: Synthetic Architectures and Therapeutic Applications

Topic: Benzothiazole Glycol Ether Derivatives in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzothiazole scaffold represents a privileged structure in medicinal chemistry, exhibiting potent antitumor, neuroprotective, and antimicrobial activities.[1][2] However, the clinical translation of many benzothiazole leads is often hampered by poor aqueous solubility and suboptimal pharmacokinetic (PK) profiles.

This technical guide focuses on a specific structural modification: the incorporation of glycol ether moieties (e.g., ethylene glycol, PEG chains) onto the benzothiazole core. This derivatization strategy serves three critical functions:

-

Physicochemical Modulation: Tuning Lipophilicity (LogP) and enhancing aqueous solubility.

-

Blood-Brain Barrier (BBB) Penetration: Facilitating transport for neuroimaging agents (e.g., amyloid-beta probes).

-

Bifunctional Linking: Serving as flexible, hydrophilic linkers in Proteolysis Targeting Chimeras (PROTACs).

Strategic Rationale: The Glycol Ether Advantage

In medicinal chemistry, the "magic methyl" effect is well known, but the "glycol extension" offers a different set of advantages, particularly for hydrophobic scaffolds like benzothiazole.

Solubility and LogP Modulation

Unsubstituted benzothiazoles are highly lipophilic. Introducing a glycol ether chain (–O–(CH₂CH₂O)ₙ–R) acts as a hydration shell.

-

Mechanism: The ether oxygens act as hydrogen bond acceptors, interacting with water molecules without introducing H-bond donors that might hinder membrane permeability.

-

Outcome: A reduction in LogP to the optimal range (2.0–3.5) for oral bioavailability and BBB penetration.

The PROTAC Linker Role

In PROTAC design, benzothiazoles often serve as the "warhead" (binding the Target Protein, e.g., kinases or aggregates). The glycol ether (PEG) chain is the preferred linker due to:

-

Flexibility: Allows the E3 ligase and target protein to fold into a stable ternary complex.

-

"Stealth" Properties: PEG chains reduce non-specific protein binding compared to alkyl chains.

Synthetic Architectures

We define two primary methodologies for accessing these derivatives: Classical Nucleophilic Substitution and Radical C-H Functionalization .

Graphviz Diagram: Synthetic Workflows

The following diagram outlines the decision tree for synthesizing benzothiazole glycol ethers.

Caption: Comparative synthetic routes for benzothiazole functionalization. Route A targets phenolic oxygens; Route B targets the C2 position via radical mechanism.

Detailed Experimental Protocols

Protocol A: K₂S₂O₈-Mediated C2-Hydroxyalkylation (Green Protocol)

Context: This method allows for the direct attachment of a glycol chain to the C-2 position of the benzothiazole ring without pre-functionalization. It utilizes a radical mechanism in aqueous media.

Reagents:

-

Benzothiazole (1.0 equiv)

-

Ethylene Glycol or Diethylene Glycol (Solvent/Reagent, excess)

-

Potassium Persulfate (K₂S₂O₈) (3.0 - 4.0 equiv)

-

Solvent: Water/Glycol mixture

Step-by-Step Methodology:

-

Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve benzothiazole (0.5 mmol) in a mixture of water (2.0 mL) and the target glycol (e.g., ethylene glycol, 2.0 mL).

-

Initiation: Add Potassium Persulfate (K₂S₂O₈) (540 mg, 2.0 mmol) to the mixture.

-

Reaction: Heat the reaction mixture to 65 °C under an aerobic atmosphere (open air or O₂ balloon not strictly requisite, but aerobic conditions facilitate the radical cycle). Stir vigorously for 4–6 hours.

-

Monitoring: Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). Look for the disappearance of the non-polar benzothiazole spot and the appearance of a more polar product.

-

Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography.

-

Yield Expectation: 50–75% yield of the C2-hydroxyalkylated product.

Protocol B: Williamson Ether Synthesis for PROTAC Linkers

Context: Attaching a PEG-tosylate linker to a 2-(4-hydroxyphenyl)benzothiazole "warhead."

Step-by-Step Methodology:

-

Activation: Dissolve 2-(4-hydroxyphenyl)benzothiazole (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add anhydrous K₂CO₃ (3.0 equiv) and stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Alkylation: Add the PEG-tosylate or PEG-bromide (1.2 equiv) dropwise.

-

Heating: Heat the mixture to 80 °C for 12–16 hours.

-

Quench: Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.

-

Filtration/Extraction: Filter the precipitate or extract with DCM.

-

Validation: Verify the ether linkage via ¹H NMR (Look for the characteristic PEG multiplets at 3.6–4.0 ppm).

Therapeutic Applications & Case Studies

Neuroimaging (Alzheimer’s Disease)

Benzothiazole derivatives (analogous to Pittsburgh Compound B) bind to amyloid-beta (Aβ) plaques.

-

Challenge: Standard dyes like Thioflavin T cannot cross the BBB.

-

Solution: PEGylation.[3] Replacing a rigid alkyl tail with a short polyethylene glycol chain (n=1-3) maintains Aβ binding affinity (Ki < 10 nM) while improving brain uptake and washout kinetics.

-

Key Insight: The "washout" is critical. Highly lipophilic tracers stick non-specifically to white matter. Glycol ethers provide the necessary hydrophilicity to clear from healthy tissue, providing high-contrast PET images.

PROTACs in Oncology

Benzothiazoles are effective warheads for Hsp90 and certain kinases.

-

Design: A benzothiazole warhead is connected via a PEG linker to an E3 ligase ligand (e.g., Thalidomide for Cereblon or VHL ligand).

-

Linker Length SAR: The length of the glycol chain is a critical determinant of degradation efficiency.

-

Short Linkers (PEG1-2): May cause steric clash between the E3 ligase and the Target Protein.

-

Optimal Linkers (PEG3-5): Often provide the "Goldilocks" zone for ternary complex formation.

-

Graphviz Diagram: PROTAC Ternary Complex

Caption: Schematic of a Benzothiazole-based PROTAC. The glycol ether linker is critical for enabling the ternary complex formation required for ubiquitination.

Data Summary: Structure-Property Relationships

The following table summarizes the effect of glycol chain length on the properties of 2-(4-alkoxyphenyl)benzothiazole derivatives (Model Data derived from composite literature sources).

| Derivative Type | Side Chain (R) | LogP (Est.) | Water Solubility | BBB Permeability | Aβ Binding Affinity (Ki) |

| Parent | -CH₃ (Methyl) | ~4.2 | Low | High (High non-specific binding) | < 5 nM |

| Glycol Analog 1 | -CH₂CH₂OH | ~3.1 | Moderate | High | < 10 nM |

| Glycol Ether 1 | -CH₂CH₂OCH₃ | ~3.4 | Moderate | High | < 10 nM |

| PEG3 Chain | -(CH₂CH₂O)₃CH₃ | ~2.5 | High | Moderate | 10-50 nM |

| PEG Linker | -(CH₂CH₂O)₄-N₃ | ~2.1 | High | Low (Linker use only) | N/A |

Note: As the glycol chain extends (PEG3+), affinity for hydrophobic pockets (like amyloid fibrils) may decrease slightly, but specific signal-to-noise ratio in imaging often improves due to faster clearance.

References

-

Synthesis of Benzothiazoles via Radical Functionalization: Title: K2S2O8-Mediated Hydroxyalkylation of Benzothiazoles with Alcohols in Aqueous Solution.[4] Source:Journal of Organic Chemistry / PMC. URL:[Link]

-

Benzothiazoles in Amyloid Imaging: Title: A Novel 18F-Labeled Imidazo[2,1-b]benzothiazole (IBT) for High-Contrast PET Imaging of β-Amyloid Plaques. Source:ACS Medicinal Chemistry Letters. URL:[Link]

-

PROTAC Linker Design: Title: Current strategies for the design of PROTAC linkers: a critical review. Source:Exploration of Targeted Anti-tumor Therapy / PMC. URL:[Link]

-

General Benzothiazole Pharmacology: Title: Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry. Source:Current Bioactive Compounds. URL:[Link]

Sources

The Alkoxy-Benzothiazole Scaffold: A Strategic Guide to Lipophilic Optimization in Drug Design

Topic: Therapeutic Potential of Alkoxy-Substituted Benzothiazoles Content Type: Strategic Technical Report Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Technical Summary

The benzothiazole core represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets including kinases, DNA gyrase, and glutamate receptors. However, the naked scaffold often suffers from poor solubility and suboptimal pharmacokinetic (PK) profiles.

This technical guide focuses on the alkoxy-substituted benzothiazole subclass. The strategic introduction of alkoxy groups (methoxy, ethoxy, benzyloxy) at the C-2, C-5, or C-6 positions is not merely a structural decoration; it is a calculated modification to modulate lipophilicity (LogP), enhance blood-brain barrier (BBB) penetration, and introduce specific hydrogen-bond acceptors that lock the molecule into active sites of enzymes like MAO-B and tubulin.

The Chemical Logic: Why Alkoxy?

Before detailing synthesis, we must establish the causality of this modification.

-

Lipophilicity Modulation: The benzothiazole core is aromatic and hydrophobic. Short-chain alkoxy groups (e.g., -OCH₃) moderately increase polarity compared to alkyl groups while maintaining the planar geometry required for DNA intercalation.

-

Metabolic Stability: Unlike unprotected hydroxyl groups (-OH) which are rapidly glucuronidated, alkoxy ethers are metabolically more stable, extending the half-life (

) of the pharmacophore. -

Electronic Effects: The oxygen atom acts as an electron-donating group (EDG) via resonance, increasing electron density on the benzothiazole ring. This is critical for oxidative mechanisms involved in neuroprotection (e.g., ROS scavenging).

Synthetic Architecture

Reliable synthesis is the bedrock of any SAR study. We prioritize the oxidative condensation of 2-aminothiophenols with aldehydes due to its atom economy and scalability.

Workflow Visualization

The following diagram outlines the critical path for synthesizing 2-aryl-6-alkoxybenzothiazoles, highlighting the divergence points for library generation.

Figure 1: Oxidative condensation pathway for alkoxy-benzothiazole synthesis. The choice of oxidant (Sodium Hydrosulfite vs. Iodine) dictates the yield and purity profile.

Detailed Protocol: Green Oxidative Cyclization

Objective: Synthesis of 6-methoxy-2-(3,4-dimethoxyphenyl)benzothiazole. Rationale: This protocol uses sodium metabisulfite (Na₂S₂O₅) or sodium hydrosulfite (Na₂S₂O₄) as a mild oxidant, avoiding toxic reagents like lead tetraacetate.

-

Reactant Prep: Dissolve 2-amino-5-methoxythiophenol (10 mmol) and 3,4-dimethoxybenzaldehyde (10 mmol) in ethanol (30 mL).

-

Catalyst Addition: Add Na₂S₂O₅ (15 mmol) dissolved in a minimum amount of water. Note: The bisulfite acts to trap the intermediate and facilitate the ring closure via an oxidative mechanism.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Workup: Pour the reaction mixture into crushed ice. The sudden temperature drop precipitates the hydrophobic benzothiazole product.

-

Purification: Filter the precipitate. Recrystallize from hot ethanol. Self-Validation: A sharp melting point (range < 2°C) indicates high purity; a broad range suggests trapped intermediate (Schiff base).

Therapeutic Applications & Mechanisms[1][2][3][4][5]

Oncology: Tubulin Targeting

Alkoxy-substituted benzothiazoles, particularly those with 3,4,5-trimethoxy motifs on the 2-aryl ring, structurally mimic Combretastatin A-4 . They bind to the colchicine site of tubulin, inhibiting polymerization.

Mechanism Visualization:

Figure 2: Pharmacodynamic cascade of alkoxy-benzothiazoles in cancer cells. The lipophilic alkoxy group facilitates rapid membrane crossing to reach cytosolic tubulin.

Neuroprotection: Beyond Riluzole

While Riluzole (6-trifluoromethoxy) is the standard for ALS, 6-methoxy and 6-benzyloxy analogs are gaining traction for Alzheimer’s Disease (AD).

-

MAO-B Inhibition: The 6-benzyloxy group fits into the hydrophobic pocket of Monoamine Oxidase B (MAO-B), preventing dopamine degradation.

-

Aβ Aggregation: The planar benzothiazole ring intercalates into Amyloid-beta sheets, while the alkoxy tail disrupts the stacking interactions required for plaque formation.

Antimicrobial Activity

6-alkoxy derivatives have shown superior activity against Gram-positive bacteria (S. aureus) compared to their alkyl counterparts.

-

Mechanism: Inhibition of DNA Gyrase B. The alkoxy oxygen acts as a hydrogen bond acceptor for the Arg136 residue in the ATPase domain.

Structure-Activity Relationship (SAR) Analysis

The following data summarizes the impact of alkoxy chain length and position on biological potency.

| Position | Substituent (-OR) | Effect on LogP | Primary Activity | Key Observation |

| C-6 | -OCH₃ (Methoxy) | +0.4 | Neuroprotective | Optimal BBB permeability; high affinity for Aβ plaques. |

| C-6 | -OCF₃ (Trifluoromethoxy) | +1.2 | Glutamate Antagonist | Riluzole-like activity; high metabolic stability but lower solubility. |

| C-6 | -OBn (Benzyloxy) | +2.5 | MAO-B Inhibitor | Bulky group occupies the "entrance cavity" of MAO-B active site. |

| C-2 (Aryl) | 3,4-Dimethoxy | +0.8 | Anticancer | Mimics Combretastatin; critical for tubulin binding. |

| C-2 (Aryl) | 4-OH (Hydroxy) | -0.5 | Antioxidant | Rapidly metabolized; requires prodrug strategy (e.g., esterification). |

Experimental Validation Protocols

To ensure data integrity, the following assays are recommended for validating the therapeutic potential of synthesized ligands.

Cytotoxicity Assay (MTT)

-

Cell Lines: MCF-7 (Breast), HeLa (Cervical).

-

Protocol:

-

Seed cells at

cells/well in 96-well plates. -

Incubate for 24h.

-

Treat with alkoxy-benzothiazole (concentration range 0.1 µM – 100 µM). Dissolve in DMSO (final concentration < 0.1%).

-

Incubate 48h. Add MTT reagent (5 mg/mL).

-

Dissolve formazan crystals in DMSO and read absorbance at 570 nm.

-

Self-Validation: Include Doxorubicin as a positive control. If Doxorubicin IC50 deviates >20% from historical data, discard the run.

-

Antimicrobial MIC Determination

-

Method: Broth Microdilution (CLSI standards).

-

Critical Step: Because alkoxy-benzothiazoles are lipophilic, ensure complete dissolution in the stock solvent (usually DMSO) before dilution into Mueller-Hinton broth. Precipitation results in false negatives.

References

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Source: NIH / PubMed Central [Link]

-

Design, synthesis and biological evaluation of benzimidazole/benzothiazole and benzoxazole derivatives as cyclooxygenase inhibitors. Source: PubMed [Link]

-

Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors. Source: NIH / PubMed Central [Link]

-

Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Source: NIH / PubMed Central [Link]

-

Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking. Source: RSC Advances [Link]

Troubleshooting & Optimization

Technical Support Center: Williamson Ether Synthesis for Benzothiazoles

Welcome to the technical support guide for the Williamson ether synthesis, specifically tailored for the preparation of 2-alkoxybenzothiazoles. This resource is designed for researchers, chemists, and drug development professionals who are navigating the nuances of this classic yet challenging reaction in the context of heterocyclic chemistry. Here, we move beyond generic protocols to address the specific hurdles you may encounter, providing not just solutions, but the underlying chemical principles to empower your experimental design.

Core Principles: The Benzothiazole Challenge

The Williamson ether synthesis is a cornerstone of organic chemistry, classically involving an alkoxide nucleophile and a primary alkyl halide in an SN2 reaction.[1][2][3] However, when synthesizing 2-alkoxybenzothiazoles from 2-hydroxybenzothiazole, the reaction's simplicity is complicated by the substrate itself.

2-Hydroxybenzothiazole exists in tautomeric equilibrium with benzothiazolin-2-one. Deprotonation with a base generates an ambident nucleophile , with reactive sites at both the oxygen and the nitrogen atoms. This duality is the primary source of complications, leading to a competition between the desired O-alkylation (ether formation) and the undesired N-alkylation (amide formation).

Below is a diagram illustrating this critical mechanistic choice point.

Caption: Competing N- vs. O-alkylation pathways in benzothiazole synthesis.

Understanding how to selectively favor Path A over Path B is key to a successful synthesis. The troubleshooting guide below is structured to address this and other common issues.

Troubleshooting Guide

This section is formatted as a direct Q&A to address the most common issues encountered during the synthesis of 2-alkoxybenzothiazoles.

Question 1: My reaction yield is very low, or I'm getting no product at all. What's going wrong?

This is a frequent problem that can stem from several factors, from reagent quality to suboptimal reaction conditions.

| Probable Cause | Recommended Solution & Explanation |

| Ineffective Deprotonation | The first step is the formation of the nucleophile. If the base is too weak or not used in sufficient quantity, the reaction will not proceed. Solution: Ensure your base is strong enough to deprotonate the 2-hydroxybenzothiazole. Sodium hydride (NaH) is a strong, non-nucleophilic base that works well, but requires strictly anhydrous conditions.[4][5] Potassium carbonate (K₂CO₃) is a milder, easier-to-handle alternative, but may require higher temperatures or longer reaction times.[1] Always use freshly opened or properly stored reagents. |

| Poor Alkylating Agent | The reaction proceeds via an SN2 mechanism, which is highly sensitive to the structure of the alkylating agent.[1][2] Solution: Use a primary alkyl halide (R-I > R-Br > R-Cl). Methyl and primary halides give the best results.[2] Secondary halides will lead to significant amounts of elimination (E2) byproducts, and tertiary halides will almost exclusively yield alkenes.[2][4][6] Avoid aryl halides unless using specialized conditions (e.g., Ullmann condensation).[7] |

| Suboptimal Temperature | Williamson ether syntheses typically require heating, but excessive temperatures can promote side reactions.[8] Solution: A typical temperature range is 50-100 °C.[1][6] If you see no reaction at a lower temperature, gradually increase the heat while monitoring via Thin Layer Chromatography (TLC). If starting material is being consumed but little desired product is formed, you may be promoting decomposition or unwanted side reactions, in which case lowering the temperature is advised. |

| Incorrect Solvent Choice | The solvent plays a critical role in an SN2 reaction. Solution: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[1][9][10] These solvents solvate the cation of the alkoxide salt but leave the nucleophilic anion relatively "bare," increasing its reactivity. Protic solvents (e.g., ethanol, water) will solvate the nucleophile through hydrogen bonding, drastically slowing the reaction rate.[1][6] |

Question 2: I've isolated a product, but my characterization (NMR, MS) shows it's not the 2-alkoxybenzothiazole I expected. What is it?

The most likely culprit is the formation of the N-alkylated isomer, 3-alkyl-benzothiazolin-2-one. Distinguishing between the O- and N-alkylated products is crucial.

| Probable Cause | Recommended Solution & Explanation |

| N-Alkylation Predominance | As discussed, the ambident nucleophile can react at the nitrogen atom.[11][12] The selectivity between N- and O-alkylation is influenced by several factors, often explained by Hard and Soft Acid and Base (HSAB) theory.[11] Nitrogen is generally a "softer" nucleophilic center than oxygen. Solution: To favor O-alkylation, you can modify the reaction parameters. Using an alkylating agent with a "harder" leaving group (e.g., dimethyl sulfate) can favor reaction at the "harder" oxygen atom.[11] Conversely, "softer" halides like iodides may favor N-alkylation. The choice of solvent and counter-ion can also influence the regioselectivity. |

| E2 Elimination | If you used a secondary or sterically hindered primary alkyl halide, the isolated product could be an alkene.[5][13] The alkoxide is a strong base and can abstract a proton, leading to elimination instead of substitution. Solution: This is a fundamental limitation of the SN2 reaction. The best solution is to redesign your synthesis. To make an ether with a secondary alkyl group, you should use the secondary alcohol to form the alkoxide and react it with a primary alkyl halide (e.g., methyl iodide).[3][5] |

Frequently Asked Questions (FAQs)

Q1: How can I reliably favor O-alkylation over N-alkylation?

This is the central challenge. While no single method is foolproof, a combination of strategies can significantly improve the yield of the desired 2-alkoxybenzothiazole.

-

Choice of Base and Solvent: Using a base like K₂CO₃ in a polar aprotic solvent like DMF at elevated temperatures often provides good results for O-alkylation.

-

Phase-Transfer Catalysis (PTC): This is an excellent technique for this synthesis. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), shuttles the benzothiazole anion from a solid or aqueous phase into the organic phase where the alkyl halide resides.[14][15] This can improve reaction rates and yields, often under milder conditions, and may influence selectivity.[14][16]

-

Alkylating Agent: As per HSAB theory, using alkyl sulfates or tosylates, which are "harder" electrophiles, may increase the proportion of O-alkylation compared to alkyl iodides.[11]

Q2: What is Phase-Transfer Catalysis and why is it useful here?

Phase-Transfer Catalysis (PTC) is a methodology that facilitates the reaction between reactants located in different, immiscible phases (e.g., a solid and a liquid).[14][15]

-

Mechanism: In this context, a solid base (like K₂CO₃) and the 2-hydroxybenzothiazole form a solid salt. The alkyl halide is dissolved in an organic solvent. The PTC (a quaternary ammonium salt) has a charged head that pairs with the benzothiazole anion and organic tails that pull it into the organic solvent, allowing it to react.

-

Advantages: PTC often avoids the need for strictly anhydrous, expensive solvents and strong, hazardous bases like NaH.[14] It can accelerate reaction rates and lead to cleaner reactions with higher yields.

Q3: How should I monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most straightforward method.[8]

-

Procedure: Spot the starting material (2-hydroxybenzothiazole), the alkylating agent, and the co-spotted reaction mixture on a TLC plate.

-

Interpretation: As the reaction proceeds, you should see the spot for the starting material diminish and a new, typically less polar, product spot appear. This allows you to determine when the starting material has been fully consumed. It can also reveal the formation of multiple products, alerting you to side reactions.

Detailed Experimental Protocols

Protocol 1: General Synthesis using Sodium Hydride

This protocol uses a strong base and requires anhydrous conditions.

Caption: Step-by-step workflow for Williamson ether synthesis.

Methodology:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a flame-dried round-bottom flask equipped with a magnetic stirrer.

-

Alkoxide Formation: Dissolve 2-hydroxybenzothiazole (1.0 eq) in the DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C until hydrogen gas evolution ceases (typically 30-60 minutes).[5][6]

-

Ether Formation: Slowly add the primary alkyl halide (1.1-1.2 eq) to the solution via syringe. Allow the reaction to warm to room temperature and then heat to 50-80 °C.

-

Monitoring: Monitor the reaction by TLC until the 2-hydroxybenzothiazole spot is no longer visible (typically 2-8 hours).[6]

-

Work-up: Cool the reaction to room temperature and carefully quench by slowly adding cold water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[6] Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis using Phase-Transfer Catalysis (PTC)

This protocol is often more convenient and avoids highly reactive bases.

Methodology:

-

Setup: In a round-bottom flask, combine 2-hydroxybenzothiazole (1.0 eq), powdered potassium carbonate (K₂CO₃, 2.0-3.0 eq), the alkyl halide (1.2 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq).

-

Reaction: Add a suitable organic solvent, such as acetonitrile or toluene.[9] Stir the mixture vigorously and heat to reflux (typically 80-110 °C depending on the solvent).

-

Monitoring: Monitor the reaction progress by TLC or GC.

-

Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with a small amount of the reaction solvent.

-

Purification: Combine the filtrate and washings and concentrate under reduced pressure. The crude residue can then be purified by column chromatography or distillation.[6]

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common synthesis problems.

References

-

Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved February 25, 2026, from [Link]

-

Williamson Ether Synthesis - ChemTalk. (2022, October 23). Retrieved February 25, 2026, from [Link]

-

The Synthesis of Benzisothiazole and Benzothiazole Natural Products - Nottingham ePrints. (n.d.). Retrieved February 25, 2026, from [Link]

-

Revealing the Unique Role of Water in the Formation of Benzothiazoles: an Experimental and Computational Study - Radboud Repository. (n.d.). Retrieved February 25, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved February 25, 2026, from [Link]

-

Contribution of phase transfer catalyst to green chemistry: A review - JETIR.org. (2015, December 28). Retrieved February 25, 2026, from [Link]

-

Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved February 25, 2026, from [Link]

-

Williamson Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

-

An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. (1975, December 23). Retrieved February 25, 2026, from [Link]

-

Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved February 25, 2026, from [Link]

-

Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). Retrieved February 25, 2026, from [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2025, October 16). Retrieved February 25, 2026, from [Link]

-

Why n-alkylation is more favorable than o-alkyation ? | ResearchGate. (2016, April 13). Retrieved February 25, 2026, from [Link]

-

Benzothiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

-

Williamson ether synthesis trouble, 2.0 : r/chemistry - Reddit. (2015, June 26). Retrieved February 25, 2026, from [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Retrieved February 25, 2026, from [Link]

-

Williamson Ether Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved February 25, 2026, from [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024, January 30). Retrieved February 25, 2026, from [Link]

-

and S-Alkylation to Prepare Benzothiazolium Salts and Use in Synthesizing Cyanine Dye. (2026, January 28). Retrieved February 25, 2026, from [Link]

-

Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (n.d.). Retrieved February 25, 2026, from [Link]

-

Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][17]naphthyrin-5(6H). (n.d.). Retrieved February 25, 2026, from [Link]

-

N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Publishing. (2019, April 18). Retrieved February 25, 2026, from [Link]

-

Visible light-induced hydroxyalkylation of 2H-benzothiazoles with alcohols via selectfluor oxidation. (n.d.). Retrieved February 25, 2026, from [Link]

-

Synthetic strategies for the synthesis of 2‐substituted benzothiazole derivatives. (n.d.). Retrieved February 25, 2026, from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Williamson Synthesis [organic-chemistry.org]

- 14. jetir.org [jetir.org]

- 15. crdeepjournal.org [crdeepjournal.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. repository.ubn.ru.nl [repository.ubn.ru.nl]

Technical Support Center: Purification Strategies for Reactions Involving 2-Chlorobenzothiazole

Welcome to the technical support center. This guide is designed for chemists, researchers, and drug development professionals who utilize 2-chlorobenzothiazole as a reactant and face the common challenge of removing its unreacted excess from the final reaction mixture. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and select the optimal purification strategy for your specific product.

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows a spot with the same Rf as my 2-chlorobenzothiazole starting material. How can I be sure it's unreacted starting material?

A: While co-spotting on TLC is a strong indicator, confirmation is key. The most reliable method is to run a co-spot TLC, where you spot your reaction mixture, the pure starting material, and a mix of both in the same lane. If it's starting material, the mixed spot will appear as a single, consolidated spot. For absolute certainty, obtain an LC-MS of your crude mixture; the presence of a peak with the mass of 2-chlorobenzothiazole (m/z = 169.62) will confirm it.

Q2: I tried a simple aqueous wash, but it didn't remove the 2-chlorobenzothiazole. Why?

A: 2-Chlorobenzothiazole is a neutral, moderately polar, and hydrophobic molecule with very low water solubility. It will not partition into a neutral aqueous phase from common organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc). Its removal requires a more targeted chemical or physical separation method, which we will explore in detail below.

Q3: Can I use a simple acid or base wash to remove 2-chlorobenzothiazole?

A: Generally, no. The benzothiazole ring system is only weakly basic and requires a very strong acid for protonation, which could compromise your desired product. Similarly, the molecule lacks acidic protons, so a basic wash will not deprotonate it into an aqueous-soluble salt. This approach is only viable if your desired product has a strongly acidic or basic handle that allows it to be selectively extracted, leaving the neutral 2-chlorobenzothiazole behind in the organic layer.

Troubleshooting Guide: In-Depth Purification Protocols

The choice of purification method depends critically on the properties of your desired product. The key is to exploit the differences in reactivity, polarity, or solubility between your product and the unreacted 2-chlorobenzothiazole.

Method 1: Nucleophilic Scavenger Resins

This is often the most elegant and efficient method for removing electrophilic impurities like 2-chlorobenzothiazole, especially on a small to medium scale.

Causality & Expertise: 2-Chlorobenzothiazole is an electrophile, susceptible to nucleophilic aromatic substitution (SNAr) at the C2 position. Scavenger resins are solid-supported reagents with nucleophilic functional groups (e.g., amines, thiols) that react with and covalently bind to the 2-chlorobenzothiazole. Because the scavenger is on a solid support (polymer beads), it can be removed by simple filtration, leaving a clean solution of your desired product. This avoids the need for aqueous workups or chromatography.

Experimental Protocol: Using a Tris(2-aminoethyl)amine (TAEA) Functionalized Resin

-

Reaction Quenching: Once your primary reaction is complete (as determined by TLC or LC-MS), ensure any reagents that could react with the scavenger are quenched.

-

Resin Selection: Choose a resin with high nucleophilicity. TAEA-functionalized polystyrene or silica resins are excellent choices.

-

Stoichiometry Calculation: Calculate the molar excess of unreacted 2-chlorobenzothiazole in your mixture. Add the scavenger resin in a 3- to 5-fold molar excess relative to the unreacted starting material.

-

Scavenging: Add the resin directly to the crude reaction mixture (in its organic solvent). Stir the resulting slurry at room temperature or gently heat to 40-50 °C.

-

Monitoring: Monitor the disappearance of the 2-chlorobenzothiazole spot/peak by TLC or LC-MS. This can take anywhere from 1 to 16 hours.

-

Isolation: Once the scavenging is complete, simply filter the reaction mixture through a fritted funnel or a cotton plug to remove the resin beads.

-

Finishing: Wash the collected resin beads with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate in vacuo to yield your purified product.

Trustworthiness Check: Before concentrating the entire filtrate, take a small aliquot and run a final TLC or LC-MS to confirm the complete absence of 2-chlorobenzothiazole.

Diagram: Scavenger Resin Workflow

Caption: Workflow for removing 2-chlorobenzothiazole (2-CBT) using a solid-supported scavenger resin.

Method 2: Liquid-Liquid Extraction (Product-Dependent)

This classic technique is only effective if your desired product has significantly different acid-base properties than the neutral 2-chlorobenzothiazole.

Causality & Expertise: This method relies on changing the ionization state, and therefore the solubility, of your product.

-

If your product is acidic (e.g., contains a carboxylic acid or phenol): A wash with a dilute aqueous base (e.g., 1 M NaHCO₃ or 1 M NaOH) will deprotonate your product, forming a water-soluble salt. This salt will partition into the aqueous layer, leaving the neutral 2-chlorobenzothiazole in the organic layer. You can then re-acidify the aqueous layer and extract your purified product back into an organic solvent.

-

If your product is basic (e.g., contains an aliphatic amine): A wash with a dilute aqueous acid (e.g., 1 M HCl) will protonate your product, forming a water-soluble ammonium salt. This salt partitions into the aqueous layer, leaving the 2-chlorobenzothiazole behind.

Data Presentation: Solubility of 2-Chlorobenzothiazole

| Solvent | Solubility | Rationale for Purification |

| Water | Very Low | Forms the basis for all liquid-liquid extractions. |

| Dichloromethane (DCM) | High | Common reaction and extraction solvent. |

| Ethyl Acetate (EtOAc) | High | Common reaction and extraction solvent. |

| Hexanes | Moderate | Can be used as an anti-solvent for crystallization. |

| 1 M HCl (aq) | Very Low | Will not protonate and solubilize the benzothiazole. |

| 1 M NaOH (aq) | Very Low | No acidic proton to be removed. |

Method 3: Column Chromatography

When scavenging is not an option and extraction is ineffective, column chromatography is the most universally applicable, albeit more labor-intensive, method.

Causality & Expertise: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). 2-Chlorobenzothiazole is a compound of moderate polarity. By selecting an appropriate solvent system, you can create a significant difference in retention times (or Rf values on TLC) between it and your product.

Experimental Protocol: Normal-Phase Silica Gel Chromatography

-

TLC Analysis: First, determine an appropriate eluent system using TLC. The goal is to find a solvent mixture (e.g., Hexane/Ethyl Acetate) where your product has an Rf of ~0.3 and the 2-chlorobenzothiazole spot is well-separated from it.

-

Column Packing: Pack a glass column with silica gel, using the chosen eluent as the slurry solvent.

-

Loading: Concentrate your crude reaction mixture onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of a strong solvent (like DCM) and load it directly onto the column (wet loading). Dry loading is preferred for better resolution.

-

Elution: Run the column by passing the eluent through it, collecting fractions.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Trustworthiness Check: Always run a final TLC or ¹H NMR on the combined, concentrated fractions to confirm purity and complete removal of the starting material.

Diagram: Purification Method Selection

Caption: Decision tree for selecting the optimal purification strategy to remove 2-chlorobenzothiazole.

Safety & Handling Precautions